molecular formula C6H9BrN2S B3306491 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide CAS No. 927682-21-1

4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide

Cat. No.: B3306491
CAS No.: 927682-21-1
M. Wt: 221.12
InChI Key: WMNZJWNOIHWFSQ-UHFFFAOYSA-N
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Description

4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C7H9N2SBrH2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired properties of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound .

Scientific Research Applications

4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an immunosuppressive agent.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and other medical conditions.

    Industry: Utilized in various industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways within biological systems. As an immunosuppressive agent, it is believed to modulate the activity of certain immune cells and signaling pathways, thereby reducing the immune response. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl:

    4H,5H,6H-cyclopenta[c][1,2]thiazol-3-amine: Another related compound with distinct properties and uses.

Uniqueness

4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide is unique due to its specific molecular structure and its classification as an immunosuppressive agent. Its ability to modulate immune responses makes it particularly valuable in medical research and therapeutic applications.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.BrH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZJWNOIHWFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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